molecular formula C41H58F2N2O6 B046387 Neriproct CAS No. 117803-69-7

Neriproct

Cat. No.: B046387
CAS No.: 117803-69-7
M. Wt: 712.9 g/mol
InChI Key: RYRZSYHTEAMCJJ-LTZQGHLQSA-N
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Description

Neriproct is a medicinal compound primarily used in the treatment of hemorrhoids. It is a combination of two active ingredients: diflucortolone valerate and lidocaine. Diflucortolone valerate is a potent anti-inflammatory steroid, while lidocaine is a local anesthetic that helps to reduce pain and discomfort.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diflucortolone valerate involves multiple steps, starting from the basic steroid structure. The process includes the introduction of fluorine atoms and the esterification of the steroid with valeric acid. Lidocaine is synthesized through the reaction of 2,6-dimethylaniline with chloroacetyl chloride, followed by the reaction with diethylamine.

Industrial Production Methods

Industrial production of Neriproct involves the large-scale synthesis of its active ingredients, diflucortolone valerate and lidocaine, followed by their combination in a specific ratio to form the final product. The production process ensures the purity and efficacy of the compound, adhering to stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Diflucortolone valerate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert diflucortolone valerate into less active forms.

    Substitution: Substitution reactions can occur at the fluorine atoms or the ester group of diflucortolone valerate.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of diflucortolone valerate, each with different levels of activity and efficacy.

Scientific Research Applications

Neriproct has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used to study the anti-inflammatory effects of steroids and the analgesic effects of local anesthetics. Research on this compound has provided insights into the treatment of hemorrhoids and other inflammatory conditions. Additionally, it serves as a model compound for studying the combination effects of steroids and anesthetics.

Mechanism of Action

The mechanism of action of Neriproct involves the combined effects of its active ingredients. Diflucortolone valerate exerts its anti-inflammatory effects by inhibiting the release of inflammatory mediators and reducing the infiltration of inflammatory cells. Lidocaine works by blocking sodium channels in nerve cells, preventing the transmission of pain signals. Together, these actions help to reduce pain, swelling, and inflammation associated with hemorrhoids.

Comparison with Similar Compounds

Neriproct is unique due to its combination of a potent steroid and a local anesthetic. Similar compounds include:

    Scheriproct: Contains prednisolone and cinchocaine.

    Proctosedyl: Contains hydrocortisone and cinchocaine.

    Posterisan forte: Contains hydrocortisone and escherichia coli lysate.

    Borraginol N: Contains prednisolone and lidocaine.

Compared to these compounds, this compound has shown superior efficacy in reducing inflammation and pain in hemorrhoid treatment models .

Properties

CAS No.

117803-69-7

Molecular Formula

C41H58F2N2O6

Molecular Weight

712.9 g/mol

IUPAC Name

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;[2-[(6S,8S,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate

InChI

InChI=1S/C27H36F2O5.C14H22N2O/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3;7-9H,5-6,10H2,1-4H3,(H,15,17)/t15-,17+,18+,20+,22+,24-,25+,26+,27?;/m1./s1

InChI Key

RYRZSYHTEAMCJJ-LTZQGHLQSA-N

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C

SMILES

CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C

Canonical SMILES

CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C

Synonyms

Neriproct

Origin of Product

United States

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